![molecular formula C11H16NOP B2759505 Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide CAS No. 2254055-98-4](/img/structure/B2759505.png)
Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide
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Description
Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide is a versatile chemical compound used in various scientific studies. It is also known as 5-(dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline . Its unique structure allows it to be employed as a catalyst, facilitating numerous organic reactions.
Synthesis Analysis
The synthesis of tertiary phosphines, such as Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide, often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This synthetic approach continues to be the most widely-used and universal .Molecular Structure Analysis
The molecular structure of Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide can be represented by the Inchi Code: 1S/C11H16NOP/c1-14(2,13)11-7-3-6-10-9(11)5-4-8-12-10/h3,6-7,12H,4-5,8H2,1-2H3 . The molecular weight of the compound is 209.23 .Physical And Chemical Properties Analysis
Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide is a powder at room temperature .Scientific Research Applications
Domino Reactions in Drug Synthesis
The compound is a type of 1,2,3,4-tetrahydroquinoline, which is often used in domino reactions . Domino reactions are a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . They enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway .
Anticancer Research
N-(tetrahydroquinolin-1-yl) amide compounds, which could potentially include derivatives of our compound, can be used as NF-κB inhibitors . These inhibitors could be useful in anticancer drug research .
Treatment of Metabolic and Immunological Diseases
Retinoid nuclear modulators are important agents for the treatment of metabolic and immunological diseases . The compound could potentially be used to develop these modulators .
Neuroinflammation Treatment
Lipopolysaccharide (LPS)-induced inflammatory mediators might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases . The compound could potentially be used to develop these mediators .
Antioxidant Applications
Derivatives of 7,7-dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones, which could potentially include our compound, have shown antioxidant activity .
Antifungal and Antibacterial Applications
The same derivatives have also shown antifungal and antibacterial activity .
Antitumor and Antitubercular Applications
These derivatives have also shown antitumor and antitubercular activity .
Analgesic Applications
properties
IUPAC Name |
5-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NOP/c1-14(2,13)11-7-3-6-10-9(11)5-4-8-12-10/h3,6-7,12H,4-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFRULGIFHYVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC2=C1CCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide |
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